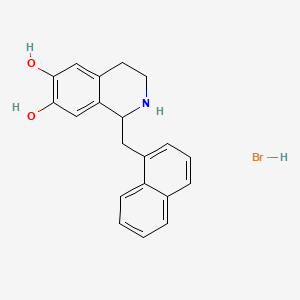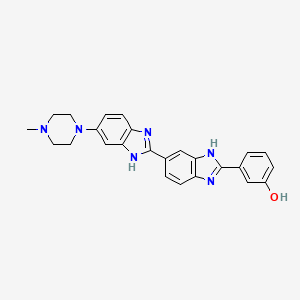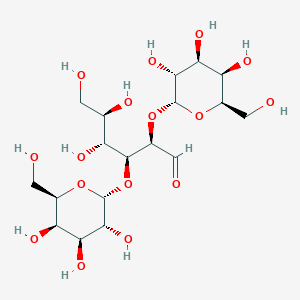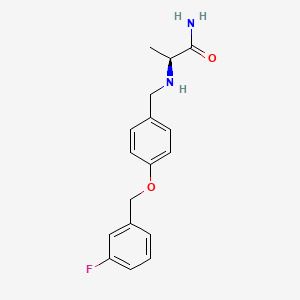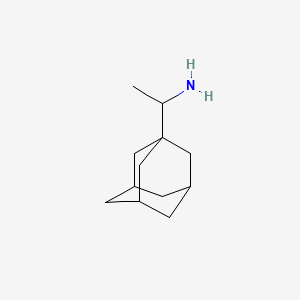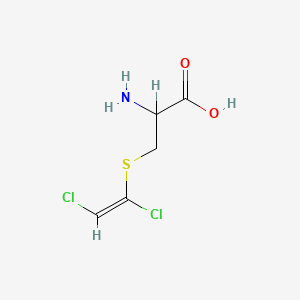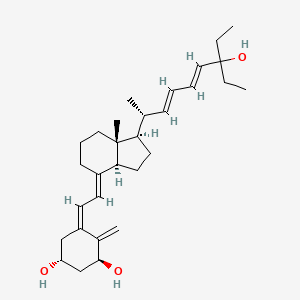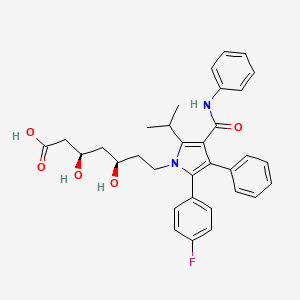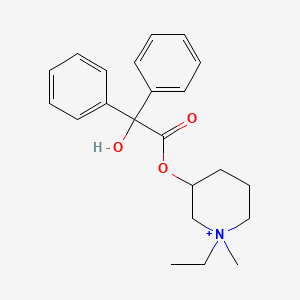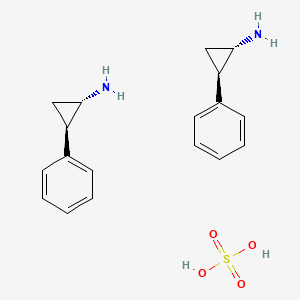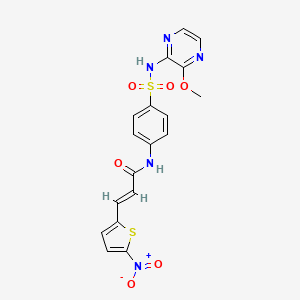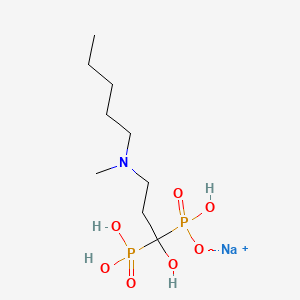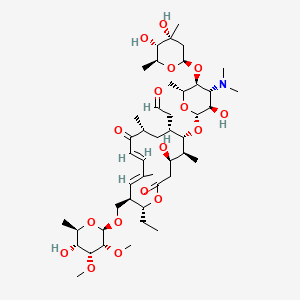![molecular formula C19H19ClN2O.C4H4O4 B1662261 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate CAS No. 24140-98-5](/img/structure/B1662261.png)
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate
Übersicht
Beschreibung
“2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate” is a compound that is utilized in research to study its properties as a ligand for various neurotransmitter receptors . It has a high affinity for the dopamine D4 receptor .
Molecular Structure Analysis
The molecular formula of “2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate” is C19H19ClN2O. It has an average mass of 326.820 Da and a monoisotopic mass of 326.118591 Da .Wissenschaftliche Forschungsanwendungen
Pharmacology and Receptor Binding
Research on derivatives of dibenzo[b,f][1,4]oxazepines, closely related to 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin, indicates their significant affinity to histamine receptors, particularly the human H1R and H4R. These compounds, including oxepine and oxazepine derivatives, show varying affinities for these receptors, indicating potential use in therapeutic applications related to histamine response modulation (Naporra et al., 2016).
Potential Antipsychotic Properties
Aminimide analogues of clozapine, which are structurally similar to 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin, have been investigated for potential use as antipsychotic agents. These compounds show activity at dopamine D4 and serotonin 5-HT2A receptors, which are key targets in the treatment of schizophrenia (Capuano et al., 2007).
Binding Site Characterization
Studies on dibenzodiazepine derivatives, closely related to the chemical structure of interest, have been useful in probing the binding site of histamine H4 receptors. This research has implications for the development of nonimidazole compounds targeting these receptors (Smits et al., 2006).
Antifungal and Anticancer Properties
Compounds with the dibenz[b,e]oxepin structure, a variant of the compound , have shown antifungal and anticancer activities. This suggests the potential of structurally similar compounds in developing treatments for these conditions (Yamazaki et al., 2012).
Synthesis and Biodistribution
Research on the synthesis of derivatives like iozapine (a D4-receptor ligand) that share structural similarities with 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin provides insights into potential applications in neuropharmacology and the biodistribution of these compounds (Joshua et al., 2007).
Neuroprotective Effects
Related compounds such as CGP 3466 (dibenzo[b,f]oxepin-10-ylmethyl-methyl-prop-2-ynyl-amine) have shown neuroprotective effects in models of Parkinson's disease, suggesting potential applications of similar compounds in neurodegenerative disorders (Waldmeier et al., 2000).
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;1-(3-chlorobenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,12-13H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHVXDUNWCMZCI-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042571 | |
| Record name | 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-(8-chloro-10-dibenzo(b,f)oxepinyl)-4-methyl-, maleate | |
CAS RN |
24140-98-5 | |
| Record name | 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



